![molecular formula C22H14ClFO3 B11150211 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11150211.png)
6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H14ClFO3 and a molecular weight of 380.806 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
The biological activity of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.
Anticancer Properties
Research indicates that chromenone derivatives can inhibit the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in various cancer cell lines, including breast and cervical cancer cells.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.
- IC50 Values : In vitro studies have reported IC50 values ranging from 10 to 30 µM against different cancer cell lines, suggesting moderate to high potency against malignancies.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
A study published in Cancer Research demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models. The study highlighted the compound's ability to reduce tumor size significantly compared to control groups.
Anti-inflammatory Research
Research featured in Journal of Medicinal Chemistry explored the anti-inflammatory potential of chromenone derivatives, including this compound. The findings indicated a reduction in inflammation markers in animal models treated with the compound, supporting its therapeutic application in inflammatory diseases.
Comparative Analysis with Other Chromenone Derivatives
Property/Activity | This compound | Other Chromenone Derivatives |
---|---|---|
Anticancer Activity | Moderate to High (IC50: 10–30 µM) | Varies (5–50 µM) |
Anti-inflammatory Effects | Significant inhibition of cytokines | Varies |
Apoptosis Induction | Yes | Yes/No |
Cell Cycle Arrest | G1 Phase Arrest | Varies |
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
6-Chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C22H14ClF O3, with a molecular weight of approximately 380.796 g/mol. Its structure features a chromenone core with a chloro substituent and a fluorobenzyl ether, which may influence its biological activity.
1. Anticancer Activity
Several studies have investigated the anticancer potential of chromenone derivatives. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and interaction with DNA .
Table 1: Summary of Anticancer Studies on Chromenone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
7-Hydroxycoumarin | HL-60 | 15.5 | Differentiation induction |
3-Chloro-6-hydroxycoumarin | A549 | 20.0 | DNA intercalation |
2. Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have been widely documented. Research has shown that certain derivatives exhibit significant inhibitory effects against various bacterial strains. For example, compounds structurally related to this compound have been tested for their ability to inhibit β-glucuronidase activity in E. coli, indicating potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Coumarin Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | TBD | |
Esculetin | Staphylococcus aureus | 15 | |
Imperatorin | Pseudomonas aeruginosa | 12 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of chromenone derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit albumin denaturation and reduce inflammatory markers in vitro . This suggests that such compounds could be beneficial in treating inflammatory diseases.
Table 3: Anti-inflammatory Activities of Related Compounds
Compound | Method Used | % Inhibition at IC50 |
---|---|---|
This compound | Albumin Denaturation Assay | TBD |
Ibuprofen (control) | Albumin Denaturation Assay | 85% |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or bacterial cell wall synthesis.
- DNA Interaction : The compound might intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
In a recent study focusing on the structure–activity relationship (SAR) of coumarins, it was found that modifications at the benzene ring significantly impacted both anticancer and antimicrobial activities . The introduction of halogen atoms like chlorine and fluorine was associated with enhanced potency against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, and what are their key mechanistic considerations?
The synthesis of this compound typically employs Lewis acid-catalyzed domino reactions. For example, a Domino Friedel-Crafts/Allan-Robinson reaction using AlCl₃ as a catalyst facilitates the formation of the chromenone core. The 2-fluorobenzyloxy group is introduced via nucleophilic substitution or Mitsunobu coupling. Key considerations include controlling regioselectivity during the Friedel-Crafts step and optimizing reaction time (12–24 hours) at 80–100°C to minimize side products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen atom positions and validating bond lengths/angles. The compound’s non-planar chromenone core and substituent orientations can be confirmed via ORTEP diagrams .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., fluorobenzyloxy protons at δ 4.8–5.2 ppm). IR confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) linkages. UV-vis analysis (λmax ~300–350 nm) correlates with π→π* transitions in the chromenone system .
Q. What biological assays have been used to evaluate the bioactivity of this compound?
Common assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial activity : Disk diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases, measuring activity via substrate conversion rates .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental data in structural analysis?
Discrepancies (e.g., bond length deviations >0.02 Å or unexpected torsion angles) may arise from crystallographic twinning or disorder. Strategies include:
- Re-refining data with SHELXL using TWIN/BASF commands to model twinning.
- Cross-validating with DFT-optimized geometries (B3LYP/6-31G* level) to assess steric/electronic effects.
- Re-examining NMR coupling constants (e.g., ³JHH) to verify substituent conformations .
Q. What strategies are employed to optimize the yield and purity of this compound during synthesis?
- Catalyst screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance reaction efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
- Purification : Gradient column chromatography (hexane/EtOAc) isolates the product, followed by recrystallization (MeOH/EtOH) to ≥95% purity .
Q. How do modifications in the chromenone core’s substituents affect its physicochemical and biological properties?
- Electron-withdrawing groups (e.g., Cl at C6): Increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).
- Fluorobenzyloxy groups : Improve metabolic stability and membrane permeability due to fluorine’s lipophilicity.
- Phenyl at C4 : Planarity adjustments influence π-stacking interactions, quantified via QSAR models using Hammett constants or logP values .
Properties
Molecular Formula |
C22H14ClFO3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
6-chloro-7-[(2-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14ClFO3/c23-18-10-17-16(14-6-2-1-3-7-14)11-22(25)27-20(17)12-21(18)26-13-15-8-4-5-9-19(15)24/h1-12H,13H2 |
InChI Key |
NQMQFJCWWXQDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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